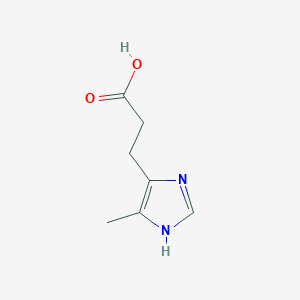
3-(4-methyl-1H-imidazol-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a product of histidine metabolism and has a molecular formula of C6H8N2O2 . This compound is of significant interest due to its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-1H-imidazol-5-yl)propanoic acid can be achieved through several methods. One common approach involves the cyclization of amido-nitriles to form disubstituted imidazoles . Another method includes the synthesis from (2E)-3-(1H-Imidazole-4-yl)propenoic acid . The reaction conditions typically involve mild temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
3-(4-methyl-1H-imidazol-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
3-(4-methyl-1H-imidazol-5-yl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-methyl-1H-imidazol-5-yl)propanoic acid involves its role as a metabolite of histidine. It may undergo oxidation or transamination, leading to various biological effects. The compound interacts with molecular targets and pathways involved in histidine metabolism, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Imidazol-4-yl)propionic acid
- 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride
- Dihydrourocanic acid
Uniqueness
3-(4-methyl-1H-imidazol-5-yl)propanoic acid is unique due to its specific structure and role in histidine metabolism. Unlike other similar compounds, it has distinct chemical properties and biological activities that make it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
3-(5-methyl-1H-imidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O2/c1-5-6(9-4-8-5)2-3-7(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
SQHYTBSLFKLRLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13538565.png)


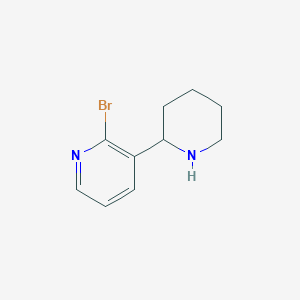
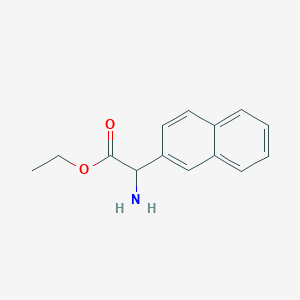
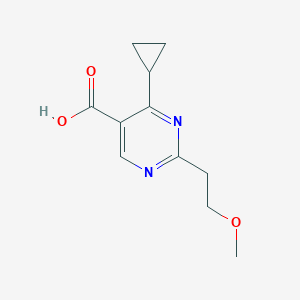
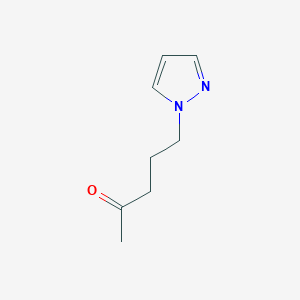
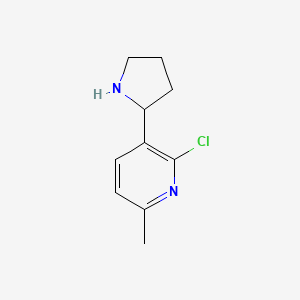
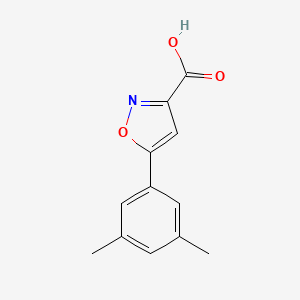


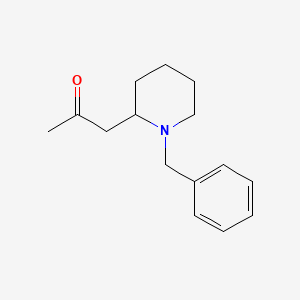
![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanaminehydrochloride](/img/structure/B13538642.png)
